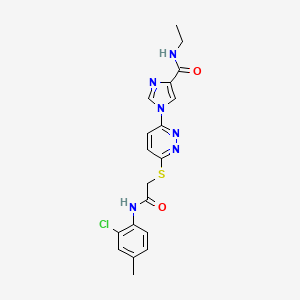![molecular formula C19H22ClFN2OS B2757938 1-[(2-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol CAS No. 338422-02-9](/img/structure/B2757938.png)
1-[(2-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol (CPSF-FPP) is a synthetic organic compound that has recently been studied for its potential applications in scientific research. CPSF-FPP has been found to possess a range of biochemical and physiological effects that could be useful in a variety of laboratory experiments.
科学的研究の応用
Analytical Method Development
- Liquid Chromatography Applications : A study by El-Sherbiny et al. (2005) discussed the use of micellar and microemulsion liquid chromatography for analyzing flunarizine hydrochloride and its degradation products. This compound is structurally similar to 1-[(2-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol, indicating potential applications in analytical chemistry (El-Sherbiny et al., 2005).
Pharmaceutical Research
- Antimicrobial Activity : Wang et al. (2011) synthesized novel diphenyl piperazine-based sulfanilamides, exhibiting antibacterial and antifungal activities. This suggests potential antimicrobial applications for compounds with similar structures (Wang et al., 2011).
- Anticancer and Antituberculosis Studies : Mallikarjuna et al. (2014) explored the synthesis and biological activity of derivatives similar to 1-[(2-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol, finding significant anticancer and antituberculosis effects (Mallikarjuna et al., 2014).
Chemical Synthesis and Photochemistry
- Catalytic Synthesis : Forrat et al. (2007) discussed the catalytic enantioselective synthesis of a related compound, indicating potential for efficient synthesis methods (Forrat et al., 2007).
- Photochemical Reactions : Mella et al. (2001) studied the photochemistry of a structurally similar compound, ciprofloxacin, in aqueous solutions, which could be relevant for understanding the photochemical properties of 1-[(2-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol (Mella et al., 2001).
特性
IUPAC Name |
1-(2-chlorophenyl)sulfanyl-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClFN2OS/c20-18-3-1-2-4-19(18)25-14-17(24)13-22-9-11-23(12-10-22)16-7-5-15(21)6-8-16/h1-8,17,24H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGNGFJSYNQYML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CSC2=CC=CC=C2Cl)O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

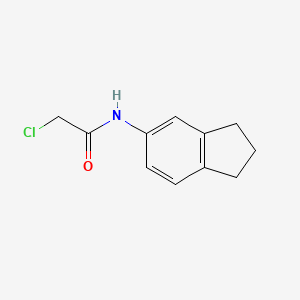
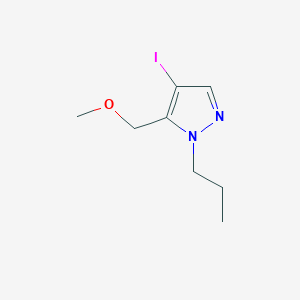
![5,6-dimethyl-3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2757857.png)
![3,4-dimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2757858.png)
![3',4'-dihydro-spiro[cyclohexane-1,1'(2'H)-pyrido[3,4-b]indole]-3'-carboxylic acid](/img/structure/B2757860.png)
![(E)-2-amino-N-(sec-butyl)-1-((3,4-dimethoxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2757861.png)

![N-[2-[(3-Fluorophenyl)methyl]-3-morpholin-4-yl-3-oxopropyl]prop-2-enamide](/img/structure/B2757866.png)
![Methyl 2-[(1R,3R,4S)-2-azabicyclo[2.2.1]heptan-3-yl]acetate;hydrochloride](/img/structure/B2757869.png)
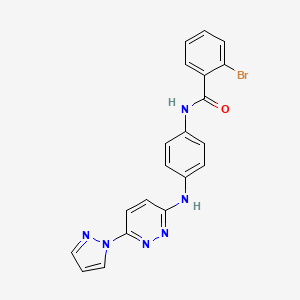

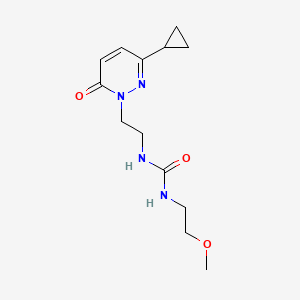
![1,3,4,5-Tetrahydro-[1,4]thiazepino[4,3-a]benzimidazol-4-ol](/img/structure/B2757875.png)
